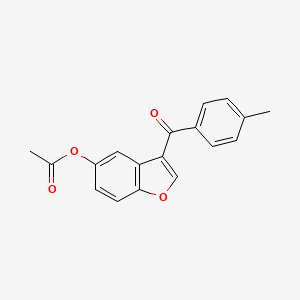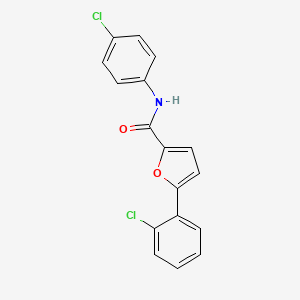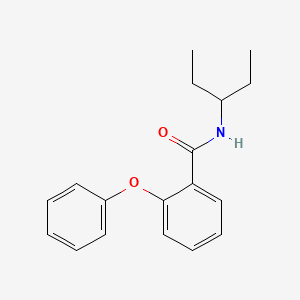![molecular formula C18H20FN3O B5867541 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPB has been studied extensively for its ability to modulate the activity of certain proteins, which has led to its investigation as a potential treatment for a variety of diseases.
Mécanisme D'action
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the SH2 domain of STAT3, which prevents the protein from being activated and translocating to the nucleus of the cell. This ultimately leads to the inhibition of STAT3-mediated gene transcription, which is necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many other proteins. This has led to its investigation as a potential treatment for diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for certain proteins, which allows for targeted inhibition of specific pathways. However, one limitation is that 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may have off-target effects on other proteins, which could lead to unintended consequences.
Orientations Futures
There are many potential future directions for the use of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in scientific research. For example, further investigation into its potential as a cancer therapeutic could lead to the development of new treatments for a variety of cancers. Additionally, its ability to inhibit the activity of HSP90 could lead to the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in these and other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with piperazine to form 4-fluoro-N-(4-methylpiperazin-1-yl)aniline. This intermediate compound is then reacted with benzoyl chloride to yield the final product, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively in the field of cancer research due to its ability to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Specifically, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein STAT3, which is overexpressed in many types of cancer and is known to promote tumor growth and survival.
Propriétés
IUPAC Name |
4-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSQXWEDLEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)





![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)